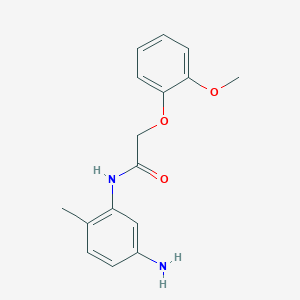

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-7-8-12(17)9-13(11)18-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCBFWNHDCULNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2-methoxyphenol as the primary starting materials.

Formation of Intermediate: The 5-amino-2-methylphenol undergoes a reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate compound.

Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide.

Industrial Production Methods

In an industrial setting, the production of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide with structurally and functionally related acetamide derivatives from the evidence:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings from Comparative Analysis

Structural Variations and Bioactivity: Thiadiazole Derivatives (e.g., 5k) : Replacement of the aromatic amine with a thiadiazole ring (as in 5k) introduces sulfur-containing groups, which are often associated with enhanced antimicrobial properties. However, the target compound’s amino-phenyl group may favor interactions with eukaryotic cellular targets (e.g., kinases or receptors). Quinazoline-Sulfonyl Derivatives (e.g., 38) : The quinazoline-sulfonyl moiety in compound 38 significantly enhances anti-cancer activity compared to simpler phenoxy acetamides, suggesting that electron-withdrawing groups and heterocyclic systems improve potency. Benzo[d]thiazol-Sulfonyl Derivatives (e.g., 47) : These compounds exhibit broad-spectrum antimicrobial activity, likely due to the sulfonyl group’s ability to disrupt bacterial membrane integrity. The target compound lacks this feature but shares the acetamide backbone, which may still support moderate bioactivity.

Impact of Substituent Position: The position of the methoxy group on the phenoxy ring (e.g., 2-methoxy vs. 4-methoxy) influences solubility and binding affinity.

Thermal Stability and Synthesis :

- Compounds with bulkier substituents (e.g., benzylthio groups in 5h ) exhibit higher melting points (168–170°C), whereas simpler derivatives like 5k melt at 135–136°C. The target compound’s melting point is likely intermediate, depending on its substituent flexibility.

Further studies are needed to confirm its efficacy.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide is , with a molecular weight of approximately 286.33 g/mol. The compound features an amino group, a methoxy group, and an acetamide functional group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide can be achieved through various methods, typically involving the reaction of 5-amino-2-methylphenol with 2-(2-methoxyphenoxy)acetyl chloride under basic conditions. The reaction pathway often includes:

- Formation of the Acetamide : The amino group reacts with the acyl chloride to form the acetamide.

- Purification : The product is purified using recrystallization techniques.

Anti-inflammatory and Analgesic Effects

Research indicates that N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide exhibits anti-inflammatory and analgesic properties. Studies have shown that it may interact with pain modulation receptors, influencing pathways related to inflammation and pain perception. Preliminary findings suggest that it could be beneficial in treating conditions such as arthritis and neuropathic pain.

Neuroprotective Potential

The compound has also been studied for its neuroprotective effects. In vitro studies demonstrate that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(4-Allyl-2-methoxyphenoxy)acetamide | Allyl group enhances reactivity | Potential anti-cancer properties | |

| N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)acetamide | Fluorine substitution modifies electronic properties | Investigated for anti-inflammatory effects | |

| N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide | Methyl group increases lipophilicity | Studied for neuroprotective effects |

Case Studies

- Study on Anti-inflammatory Activity : A study conducted by researchers evaluated the anti-inflammatory effects of N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Neuroprotection in Cell Culture Models : In vitro experiments assessed the neuroprotective capabilities of this compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a marked increase in cell viability and a decrease in apoptotic markers, indicating its protective role.

Q & A

Q. What are the established synthetic routes for N-(5-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-acetamide?

The synthesis typically involves coupling aromatic amines with phenoxy acetic acid derivatives. For example, a two-step procedure may include:

- Step 1 : Condensation of ethyl 2-(2-methoxyphenoxy)acetate with 5-amino-2-methylaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base .

- Step 2 : Purification via column chromatography and characterization using NMR, IR, and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- Spectroscopy : H NMR and C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8 ppm, acetamide NH at δ 9.8 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z 430.2 for a derivative) .

- Infrared (IR) Spectroscopy : Identification of key functional groups (e.g., carbonyl stretch at 1667 cm) .

Q. What pharmacological activities have been reported for this compound?

- Hypoglycemic Activity : Derivatives of this scaffold significantly reduced blood glucose levels in alloxan-induced diabetic mice (e.g., 30-50% reduction at 50 mg/kg doses) via PPAR-γ modulation .

- Anticancer Potential : Structural analogs demonstrated activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines in MTT assays, with IC values <10 μM .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

Key strategies include:

- Solvent Selection : Polar aprotic solvents like DMF improve reaction efficiency compared to DCM .

- Coupling Agents : TBTU or HATU enhance amide bond formation over traditional EDCI/HOBt methods .

- Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures real-time tracking .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity with triplicate measurements) .

- Structural Modifications : Test derivatives with varied substituents (e.g., nitro vs. methoxy groups) to isolate activity drivers .

- Dose-Response Analysis : Establish dose-dependent effects (e.g., 10–100 mg/kg for hypoglycemic studies) to identify therapeutic windows .

Q. What methodologies are recommended for assessing in vivo toxicity?

- Histopathological Evaluation : Examine liver and kidney tissues in animal models (e.g., Wistar rats) for necrosis, inflammation, or fatty changes .

- Biochemical Markers : Measure ALT, AST, and creatinine levels to evaluate hepatorenal toxicity .

Q. How can structure-activity relationship (SAR) studies enhance this compound’s efficacy?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to boost anticancer activity .

- Scaffold Hybridization : Merge with thiazolidinedione moieties to enhance hypoglycemic effects via dual PPAR-γ/α activation .

Q. What experimental designs are optimal for pharmacological testing?

- In Vivo Models : Use alloxan- or streptozotocin-induced diabetic rodents for hypoglycemic studies, with glucose tolerance tests .

- Cell Line Panels : Screen against diverse cancer cell lines (e.g., HCT-116, MCF-7, PC-3) to identify tissue-specific activity .

- Positive Controls : Compare with metformin (hypoglycemic) or doxorubicin (anticancer) to benchmark efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.